2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid

Catalog No.
S6441650
CAS No.
50516-14-8
M.F
C13H16N2O5
M. Wt
280.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic...

CAS Number

50516-14-8

Product Name

2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid

Molecular Formula

C13H16N2O5

Molecular Weight

280.3

2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid, also known as Z-D-glutamine, is an amino acid derivative characterized by the presence of a benzyloxycarbonyl group attached to the amino group of D-glutamic acid. Its molecular formula is C13H16N2O5, with a molar mass of 280.28 g/mol. This compound exhibits a melting point range of 138-142°C and has a predicted boiling point of approximately 604.2°C. It is known for its role in organic synthesis, particularly in the protection of amino groups during

Currently, there is no specific information available regarding the mechanism of action of this compound in biological systems.

  • Standard laboratory practices for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • The benzyloxycarbonyl group might be slightly irritating, so skin contact should be avoided.
  • Carboxylic acids and amides can react with strong bases or acids, so appropriate handling procedures are necessary.
Due to its functional groups. For instance, the benzyloxycarbonyl group can be removed under specific conditions to regenerate the free amino group, allowing for further functionalization or coupling reactions. The carbamoyl group also allows for nucleophilic substitution reactions, making it versatile in synthetic organic chemistry. It is commonly used as a protecting group for amines in peptide synthesis, facilitating the selective reaction of other functional groups .

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid typically involves the reaction of D-glutamic acid with benzyl chloroformate. This reaction forms the benzyloxycarbonyl derivative through acylation of the amino group. Subsequent steps may involve carbamoylation to introduce the carbamoyl group:

  • Preparation of D-glutamic acid: Starting material.
  • Acylation: Reacting D-glutamic acid with benzyl chloroformate.
  • Carbamoylation: Introducing the carbamoyl group through appropriate reagents .

This compound finds applications primarily in the field of organic synthesis and medicinal chemistry. It is utilized as a building block for synthesizing peptides and other bioactive molecules due to its ability to protect amino groups during chemical transformations. Additionally, its structural properties make it a candidate for studying enzyme-substrate interactions and developing new pharmaceuticals .

Interaction studies involving 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid often focus on its binding affinity to various enzymes and receptors. These studies are crucial for understanding how modifications to the molecule can influence its biological activity and therapeutic potential. While specific interaction data may be sparse, analogs and derivatives have been explored for their pharmacological profiles, indicating that this compound may interact similarly with biological targets .

Several compounds share structural similarities with 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid, each possessing unique characteristics:

Compound NameCAS NumberSimilarityUnique Features
(S)-5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid65706-99-20.98Contains an additional oxo group
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid35726-62-60.98Ethoxy substituent enhances solubility
(S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid5672-83-30.98Methoxy group may alter pharmacokinetics
(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate3190-71-40.97Features a dioxo oxazolidine ring structure

These compounds highlight variations in substituents that can significantly impact their reactivity and biological activity while maintaining structural similarities to 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types